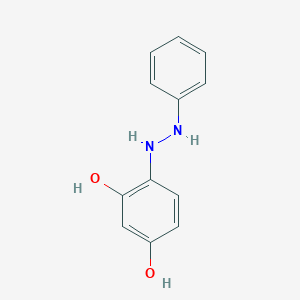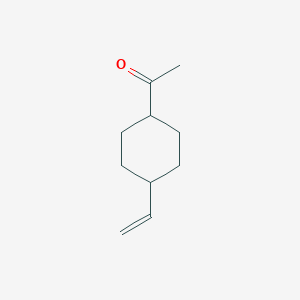
1-(4-Ethenylcyclohexyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylcyclohexyl)ethan-1-one is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethenyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Ethenylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-(4-Ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can attack, leading to the formation of imines or acetals.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted cyclohexyl ethanone.
Substitution: Imines, acetals.
科学研究应用
1-(4-Ethenylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
作用机制
The mechanism of action of 1-(4-Ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that can further react to form final products. The ethenyl group can participate in addition reactions, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
1-(4-Cyclohexylphenyl)ethan-1-one: Similar structure but with a phenyl group instead of an ethenyl group.
1-(4-Methoxycyclohexyl)ethan-1-one: Contains a methoxy group instead of an ethenyl group.
1-(4-Cyclohexylphenyl)ethanol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
1-(4-Ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
96323-89-6 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-(4-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-9-4-6-10(7-5-9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI 键 |
NGCCWOGLGQDZPF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCC(CC1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


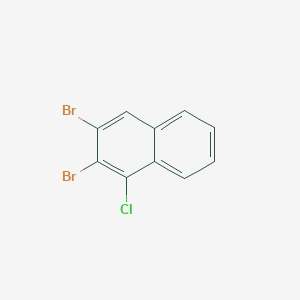
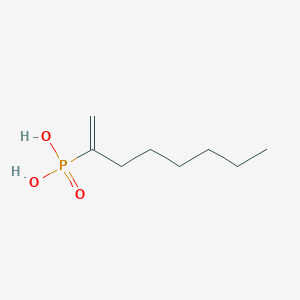
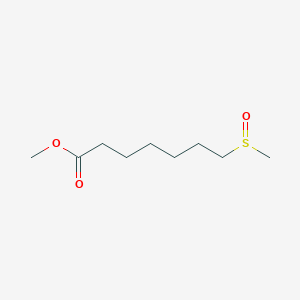
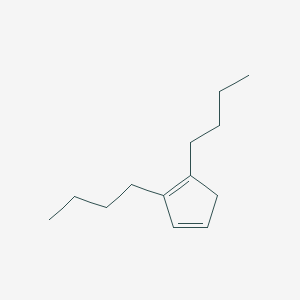
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
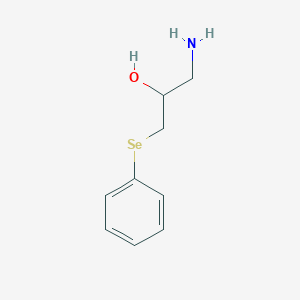
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
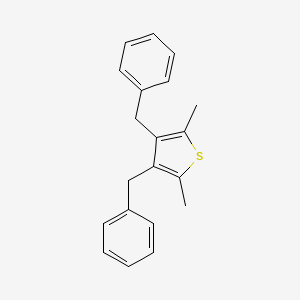
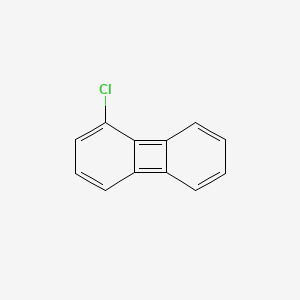
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
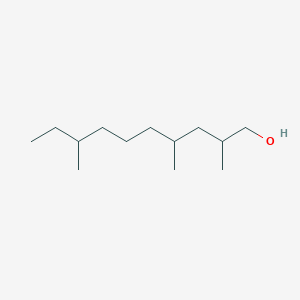
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
